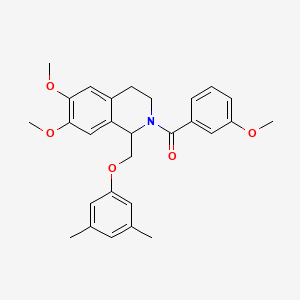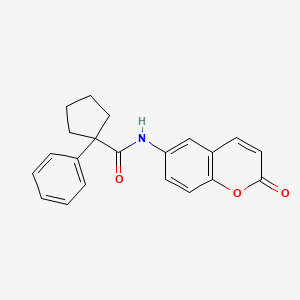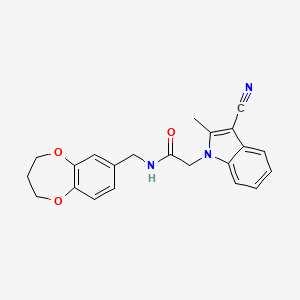
5-(4-Tert-butylphenyl)-3-(4-hexylcyclohexyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Tert-butylphenyl)-3-(4-hexylcyclohexyl)-1,2,4-oxadiazole is a synthetic organic compound belonging to the oxadiazole family. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Tert-butylphenyl)-3-(4-hexylcyclohexyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of a hydrazide with a nitrile oxide, which can be generated in situ from a nitro compound under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tert-butyl group or the cyclohexyl ring.
Reduction: Reduction reactions could target the oxadiazole ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-(4-Tert-butylphenyl)-3-(4-hexylcyclohexyl)-1,2,4-oxadiazole can be used as a building block for more complex molecules. Its unique structure makes it valuable in the synthesis of novel materials and compounds.
Biology and Medicine
Oxadiazoles, in general, have shown potential in medicinal chemistry as antimicrobial, anti-inflammatory, and anticancer agents. The specific biological activities of this compound would need to be determined through experimental studies.
Industry
In industry, such compounds may be used in the development of advanced materials, including polymers and liquid crystals, due to their stability and electronic properties.
Mecanismo De Acción
The mechanism of action for 5-(4-Tert-butylphenyl)-3-(4-hexylcyclohexyl)-1,2,4-oxadiazole would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Diphenyl-1,3,4-oxadiazole: Known for its use in organic light-emitting diodes (OLEDs).
4,5-Dihydro-1,2,4-oxadiazole: Studied for its potential as a pharmaceutical intermediate.
Uniqueness
5-(4-Tert-butylphenyl)-3-(4-hexylcyclohexyl)-1,2,4-oxadiazole is unique due to its specific substituents, which can influence its physical and chemical properties, making it suitable for specialized applications in materials science and medicinal chemistry.
Propiedades
Fórmula molecular |
C24H36N2O |
|---|---|
Peso molecular |
368.6 g/mol |
Nombre IUPAC |
5-(4-tert-butylphenyl)-3-(4-hexylcyclohexyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C24H36N2O/c1-5-6-7-8-9-18-10-12-19(13-11-18)22-25-23(27-26-22)20-14-16-21(17-15-20)24(2,3)4/h14-19H,5-13H2,1-4H3 |
Clave InChI |
SOBSHRXDDWBPCR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1CCC(CC1)C2=NOC(=N2)C3=CC=C(C=C3)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{3-[(4-Ethoxyphenyl)amino]-1,1-dioxido-1-benzothiophen-2-yl}(morpholin-4-yl)methanone](/img/structure/B11225494.png)


![3-(2-chloro-6-fluorobenzyl)-5-[(E)-2-(2-chlorophenyl)ethenyl]-1,2,4-oxadiazole](/img/structure/B11225511.png)
![N-(4-Fluorophenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide](/img/structure/B11225515.png)
![2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluoro-5-methylphenyl)acetamide](/img/structure/B11225520.png)

![N'-[(E)-(4-tert-butylphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11225530.png)
![2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(2,5-dimethylphenyl)propanamide](/img/structure/B11225533.png)
![N,N'-[5-(4-ethoxyphenoxy)benzene-1,3-diyl]bis[2-(2-methylphenoxy)acetamide]](/img/structure/B11225538.png)

![N-(2,4-difluorophenyl)-2-[4-(morpholin-4-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]acetamide](/img/structure/B11225580.png)
![N-(3-chloro-4-fluorophenyl)-2-[4-(morpholin-4-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]acetamide](/img/structure/B11225586.png)
